(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl-containing reagents under specific conditions to ensure the correct stereochemistry.
Addition of the Ethyl Group: This can be done through alkylation reactions using ethyl halides or other ethylating agents.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl or nitrile groups to corresponding alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-3-Iodo-2,2,5-trimethylheptane
- (Z)-3-Adamantyl-1-aryl-prop/but-2-en-1-ones
Uniqueness
(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3S,5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10+/m0/s1 |
InChI Key |
SZAXPOWMECBBEK-WCBMZHEXSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@](C(=O)N1)(C#N)C2CC2 |
Canonical SMILES |
CCC1CC(C(=O)N1)(C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.